N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a sulfonated phenylpiperazine group at the 3-position and a furan-2-ylmethyl carboxamide moiety at the 2-position.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c24-20(21-15-17-7-4-13-27-17)19-18(8-14-28-19)29(25,26)23-11-9-22(10-12-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIKFTYYPXOVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Various functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the thiophene ring could produce dihydrothiophene derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications: Thiophene vs. Furan
The thiophene ring in the target compound distinguishes it from analogs like N-(2-nitrophenyl)furan-2-carboxamide (2NPFC) . Key differences include:
- Dihedral Angles : The dihedral angle between the thiophene and benzene rings in N-(2-nitrophenyl)thiophene-2-carboxamide (13.53°–8.50°) is comparable to 2NPFC (9.71°), but the thiophene’s greater aromaticity may enhance planarity and π-π stacking interactions.
- Bond Lengths : C–S distances in thiophene derivatives (e.g., 1.70–1.73 Å) differ from C–O in furan analogs, influencing electronic properties and reactivity .
Table 1: Structural Comparison of Thiophene and Furan Carboxamides
Substituent Variations: Amide and Sulfonyl Groups
Amide Substituents
The target compound’s N-(furan-2-ylmethyl) group contrasts with N-aryl substituents in analogs like N-(2-nitrophenyl)thiophene-2-carboxamide. The furan-2-ylmethyl group may improve solubility compared to nitro-substituted aryl groups, which are electron-withdrawing and could reduce bioavailability .
Sulfonyl-Linked Moieties
The 4-phenylpiperazinylsulfonyl group in the target compound differs from sulfonyl groups in other derivatives:
Supramolecular Interactions and Crystallinity
- N-(2-nitrophenyl)thiophene-2-carboxamide exhibits weak C–H⋯O/S interactions and lacks classical hydrogen bonds .
Implications for Pharmacological Activity
While direct biological data for the target compound are unavailable, structural analogs suggest:
- Phenylpiperazine sulfonyl groups are associated with serotonin/dopamine receptor modulation.
- Thiophene-furan hybrids may offer balanced lipophilicity for blood-brain barrier penetration.
Biological Activity
N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on various studies, synthesis methods, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C21H23N5O2S, and its structure includes a furan moiety, a phenylpiperazine group, and a thiophene ring. The presence of these functional groups suggests a diverse range of biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies have shown that derivatives of compounds containing the furan and piperazine moieties can exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism often involves the inhibition of specific pathways involved in cell proliferation and survival.
- Antidepressant Effects : Compounds with piperazine structures are frequently investigated for their antidepressant properties. The interaction with serotonin receptors may contribute to mood regulation.
- Antimicrobial Properties : Some studies suggest that similar compounds demonstrate antimicrobial activity against various pathogens, potentially making them candidates for antibiotic development.
Antitumor Activity
A study evaluated the cytotoxic effects of this compound on the MCF-7 breast cancer cell line. The compound demonstrated significant inhibition of cell growth at concentrations ranging from 10 to 50 µM, with an IC50 value indicating effective potency.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The compound's mechanism was hypothesized to involve apoptosis induction through the activation of caspase pathways.
Antidepressant Effects
In another study focused on the pharmacological evaluation of piperazine derivatives, it was found that compounds similar to this compound exhibited significant binding affinity for serotonin receptors (5HT1A and 5HT2A). This suggests potential use as antidepressants or anxiolytics.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiophene Ring : Starting from commercially available thiophene derivatives, functionalization is performed to introduce the sulfonamide group.
- Piperazine Attachment : The piperazine moiety is introduced through nucleophilic substitution reactions.
- Furan Integration : The furan group is added via electrophilic aromatic substitution or similar methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
